molecular formula C23H16O2S B11940808 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide CAS No. 979-37-3

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide

Cat. No.: B11940808
CAS No.: 979-37-3
M. Wt: 356.4 g/mol
InChI Key: RSKUMWZICKGYLR-UHFFFAOYSA-N
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Description

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide is an organic compound with the molecular formula C23H16O2S It is a member of the naphthothiophene family, characterized by a fused ring system containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide typically involves cyclization reactions. One common method includes the reaction of sulfonyl chlorides with nucleophiles to form sulfonyl intermediates, which then undergo cyclization to yield the desired product. For instance, the reaction of sulfonyl chlorides with alkynes in the presence of a base like pyridine can lead to the formation of the thiete ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide involves its interaction with molecular targets through its functional groups. The sulfur and oxygen atoms in the thiete ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide is unique due to its specific arrangement of phenyl groups and the thiete ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

979-37-3

Molecular Formula

C23H16O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide

InChI

InChI=1S/C23H16O2S/c24-26(25)15-20-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)22(23(20)26)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

RSKUMWZICKGYLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C(=C2S1(=O)=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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